molecular formula C11H17ClN2O2 B14894117 2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride

2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride

Cat. No.: B14894117
M. Wt: 244.72 g/mol
InChI Key: GCPHYRQPIWIWPN-UHFFFAOYSA-N
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Description

2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . This compound is characterized by the presence of an amino group, an ethoxybenzyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . This reaction is acid-catalyzed and involves the elimination of water. The compound can also participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules. Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reactant in the synthesis of various heterocyclic compounds . In biology, it may be utilized in the study of enzyme interactions and protein modifications. In medicine, this compound can be explored for its potential therapeutic effects, such as its role in drug development and pharmacological studies. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and intermediates for various chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting the action of certain enzymes or proteins, thereby regulating various biochemical processes . The compound’s structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-N-(2-ethoxybenzyl)acetamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride and 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. For example, the presence of different substituents can affect the compound’s reactivity, solubility, and biological activity. The uniqueness of this compound lies in its specific ethoxybenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-amino-N-[(2-ethoxyphenyl)methyl]acetamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H

InChI Key

GCPHYRQPIWIWPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CN.Cl

Origin of Product

United States

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